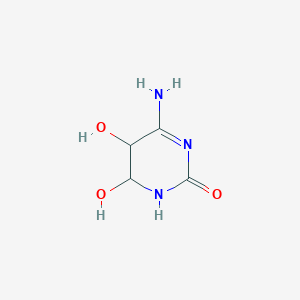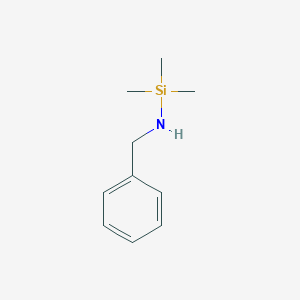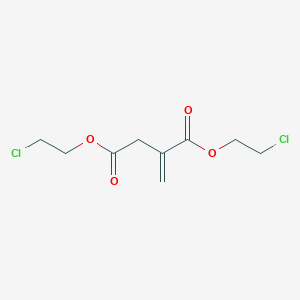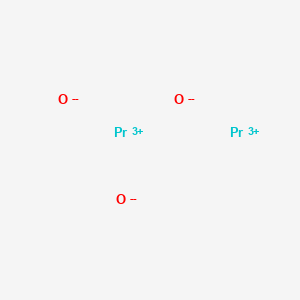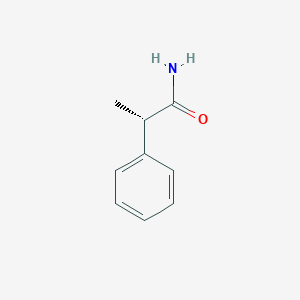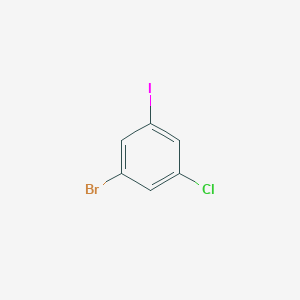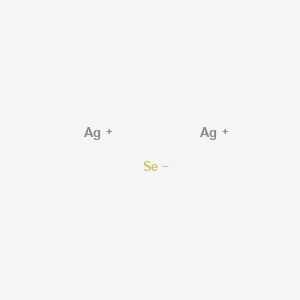
Silver selenide (AgSe)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver selenide (AgSe) is a compound that is composed of silver and selenium. It is a semiconductor material that has a wide range of applications in various fields, including optoelectronics, catalysis, and biomedical research. AgSe has a high absorption coefficient in the visible and near-infrared regions, making it an ideal material for solar cells, photodetectors, and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of Silver selenide (AgSe) is not fully understood, but it is believed to be related to its unique properties as a semiconductor material. Silver selenide (AgSe) has been shown to have photothermal and photodynamic effects on cancer cells, which may be related to its ability to absorb light in the visible and near-infrared regions. Silver selenide (AgSe) has also been shown to have antibacterial and antifungal properties, which may be related to its ability to interact with bacterial and fungal cell membranes.
Efectos Bioquímicos Y Fisiológicos
Silver selenide (AgSe) has been shown to have a variety of biochemical and physiological effects. In biomedicine, Silver selenide (AgSe) has been shown to have antibacterial and antifungal properties, which may be related to its ability to disrupt bacterial and fungal cell membranes. Silver selenide (AgSe) has also been shown to have photothermal and photodynamic effects on cancer cells, which may be related to its ability to induce apoptosis in cancer cells. In optoelectronics, Silver selenide (AgSe) has been shown to have a high absorption coefficient in the visible and near-infrared regions, which makes it an ideal material for solar cells and photodetectors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silver selenide (AgSe) has several advantages and limitations for lab experiments. One advantage is that it is a semiconductor material that has a wide range of applications in various fields. Another advantage is that it has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. One limitation is that its synthesis method can be complex and time-consuming. Another limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for the study of Silver selenide (AgSe). One direction is to further explore its antibacterial and antifungal properties, with the aim of developing new antibiotics. Another direction is to investigate its potential use in cancer therapy, with the aim of developing new photothermal and photodynamic therapies. A third direction is to explore its potential use in optoelectronics, with the aim of developing new solar cells and photodetectors. Overall, Silver selenide (AgSe) is a compound with great potential for scientific research, and further studies are needed to fully understand its properties and potential applications.
Métodos De Síntesis
Silver selenide (AgSe) can be synthesized using various methods, including chemical precipitation, hydrothermal synthesis, and solvothermal synthesis. Chemical precipitation involves the reaction between silver nitrate and sodium selenite in an aqueous solution. Hydrothermal synthesis involves the reaction between silver nitrate and sodium selenite in a high-pressure, high-temperature environment. Solvothermal synthesis involves the reaction between silver nitrate and selenium powder in a solvent at high temperature and pressure.
Aplicaciones Científicas De Investigación
Silver selenide (AgSe) has been studied extensively for its potential applications in various scientific research fields. In biomedicine, Silver selenide (AgSe) has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Silver selenide (AgSe) has also been studied for its potential use in cancer therapy, as it has been shown to have photothermal and photodynamic effects on cancer cells. In optoelectronics, Silver selenide (AgSe) has been used as a material for solar cells and photodetectors due to its high absorption coefficient in the visible and near-infrared regions.
Propiedades
Número CAS |
12002-86-7 |
|---|---|
Nombre del producto |
Silver selenide (AgSe) |
Fórmula molecular |
Ag2Se |
Peso molecular |
294.71 g/mol |
Nombre IUPAC |
disilver;selenium(2-) |
InChI |
InChI=1S/2Ag.Se/q2*+1;-2 |
Clave InChI |
KDSXXMBJKHQCAA-UHFFFAOYSA-N |
SMILES |
[Se-2].[Ag+].[Ag+] |
SMILES canónico |
[Se-2].[Ag+].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



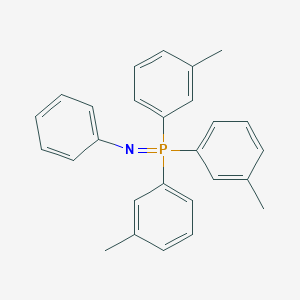
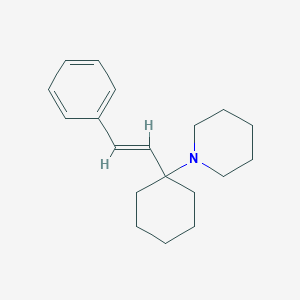
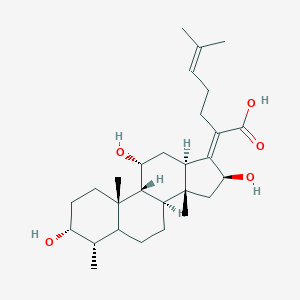
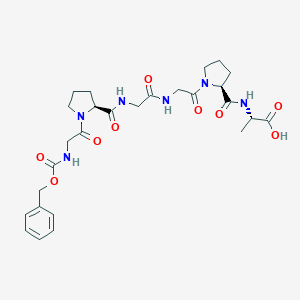
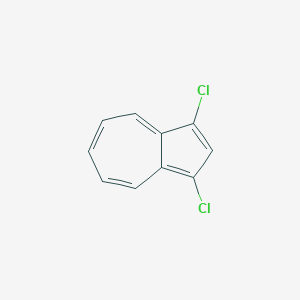
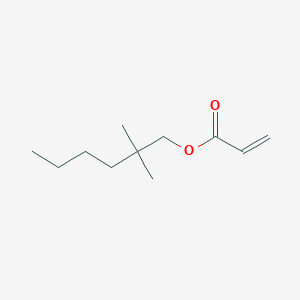
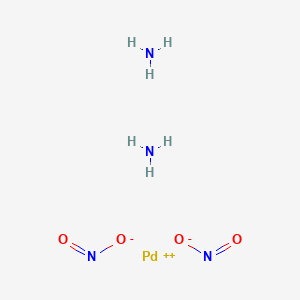
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
